
4-(4-Chlorophenyl)-D-phenylalanine: Structural
Profiling & Synthetic Utility in Peptide

Therapeutics

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-D-

phenylalanine

Cat. No.: B8095930
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Executive Summary
4-(4-Chlorophenyl)-D-phenylalanine (CAS: 1270161-86-8) is a highly specialized non-

canonical amino acid (NCAA) utilized in modern peptide drug discovery. Structurally, it is a

biphenyl analogue of phenylalanine, where the native phenyl ring is substituted at the para-

position with a 4-chlorophenyl moiety.

This structural modification serves two critical functions in medicinal chemistry:

Hydrophobic Pharmacophore Expansion: It significantly extends the side-chain reach

(approx. 4–5 Å beyond native phenylalanine), allowing for deep penetration into hydrophobic

pockets of G-protein coupled receptors (GPCRs) and enzyme active sites (e.g., Thrombin,

Factor Xa).

Proteolytic Stability: The D-configuration confers resistance to endogenous proteases, a vital

attribute for improving the in vivo half-life of peptide therapeutics like GLP-1 receptor

agonists and antimicrobial peptides.
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Physicochemical Specifications
The following data establishes the baseline identity for 4-(4-Chlorophenyl)-D-phenylalanine
as a raw material in GMP synthesis.

Property Specification Notes

Chemical Name
4-(4-Chlorophenyl)-D-

phenylalanine

Also referred to as 4'-Chloro-

D-biphenylalanine.

CAS Number 1270161-86-8

Distinct from 4-Chloro-D-

phenylalanine (CAS 14091-08-

8).

Molecular Formula C₁₅H₁₄ClNO₂
Biphenyl core accounts for

higher carbon count.

Molecular Weight 275.73 g/mol

Significantly heavier than Phe

(165.19) or 4-Cl-Phe (199.63).

[1][2]

Chirality
D-Isomer (

-configuration)

Essential for metabolic stability

applications.

Solubility DMSO, DMF, MeOH (Slight)
Poor water solubility due to

high lipophilicity (cLogP ~3.5).

pKa Values
-COOH: ~2.2;

-NH₂: ~9.1

Typical zwitterionic behavior in

physiological pH.

Appearance White to Off-White Powder Crystalline solid.[3]

Structural & Mechanistic Analysis
The "Biphenyl" Effect
Unlike simple halogenated phenylalanines (e.g., 4-Cl-Phe), the 4-(4-chlorophenyl) substitution

creates a biaryl system. This introduces a rigid, extended hydrophobic surface area capable of
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-

stacking interactions that are sterically inaccessible to natural amino acids.

Electronic Effects: The terminal chlorine atom acts as a weak electron-withdrawing group

(EWG) but also provides a "lipophilic cap," enhancing affinity for hydrophobic pockets (e.g.,

the S1 specificity pocket of serine proteases).

Steric Bulk: The biphenyl side chain requires a larger binding cavity. This is often exploited to

gain selectivity, as the bulky group clashes with smaller pockets in off-target proteins.

Visualization of Structural Logic
The following diagram illustrates the structural relationship between Phenylalanine, 4-Cl-

Phenylalanine, and the target Biphenyl derivative.

Pharmacological Impact

L-Phenylalanine
(Native)
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(Simple Halogenation)

Substitution
(H → Cl) 4-(4-Chlorophenyl)-D-Phenylalanine

(Biphenyl Scaffold)

Suzuki Coupling
(Extension with Ar-Cl)

Increased Hydrophobicity
(Albumin Binding)

Protease Resistance
(D-Configuration)
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Figure 1: Structural evolution from native phenylalanine to the biphenyl analogue, highlighting

the gain in hydrophobic surface area.

Synthesis & Manufacturing Protocol
The synthesis of 4-(4-Chlorophenyl)-D-phenylalanine is rarely done via de novo construction

of the amino acid backbone. Instead, it typically employs a Suzuki-Miyaura Cross-Coupling

reaction on a protected phenylalanine precursor.
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Synthetic Route (Suzuki Coupling)
Reagents:

Substrate:

-Boc-4-Iodo-D-Phenylalanine (or

-Boc-4-Bromo-D-Phe).

Coupling Partner: 4-Chlorophenylboronic acid.

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

Base: K₂CO₃ or Cs₂CO₃ (aqueous/organic biphasic system).

Step-by-Step Protocol:

Inertion: Charge a reaction vessel with

-Boc-4-Iodo-D-Phe (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), and Base (2.5 eq). Purge
with Nitrogen/Argon.

Solvation: Add degassed solvent mixture (DME:Water or Toluene:Ethanol:Water).

Catalysis: Add Pd catalyst (0.05 eq) under inert flow.

Reflux: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS for disappearance of the Iodo-

starting material.

Workup: Cool, filter through Celite (to remove Pd), and acidify to pH 3–4. Extract with Ethyl

Acetate.

Deprotection (Optional): If the free amino acid is required, treat the intermediate with

TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Synthesis Workflow Diagram
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Start: N-Boc-4-Iodo-D-Phe

Add: 4-Cl-Phenylboronic Acid
+ Pd Catalyst + Base

Suzuki Coupling
(80°C, 12h, Inert Atm)

Workup: Celite Filter -> Acidify -> Extract

Intermediate:
N-Boc-4-(4-Cl-Ph)-D-Phe

Deprotection:
TFA/DCM or HCl/Dioxane

Final Product:
4-(4-Chlorophenyl)-D-Phe HCl Salt

Click to download full resolution via product page

Figure 2: Industrial workflow for the synthesis of the target amino acid via Suzuki coupling.

Analytical Validation (QC)
Trustworthiness in peptide synthesis relies on the purity of building blocks. For this compound,

chiral purity is the critical quality attribute (CQA).

Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):

-Proton: ~3.8–4.2 ppm (dd).

-Protons: ~3.0–3.3 ppm (multiplet).

Aromatic Region (Biphenyl): Distinctive pattern.

Inner Ring (AA side): Two doublets ~7.3–7.6 ppm.

Outer Ring (Cl-Ph side): Two doublets ~7.5–7.8 ppm.

Note: The biphenyl protons often appear as a complex set of overlapping signals in the

7.3–7.8 ppm range due to the extended conjugation.

Chiral HPLC Method
To ensure <0.5% L-isomer contamination (enantiomeric excess >99%):

Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino

acids).

Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic modifiers.

Detection: UV at 254 nm (strong absorption due to biphenyl chromophore).

Applications in Drug Discovery[4][5][6][7][8][9]
GLP-1 and Metabolic Peptide Engineering
In the development of long-acting GLP-1 receptor agonists (similar to Semaglutide or

Tirzepatide strategies), non-canonical amino acids are used to:

Disrupt Enzymatic Cleavage: DPP-4 cleaves peptides at the N-terminus (Ala2/Glu3).

Substituting natural residues with D-isomers or bulky biphenyls at adjacent sites can

sterically block the enzyme's active site.

Albumin Binding: The lipophilic biphenyl tail mimics the fatty acid side chains often

conjugated to these drugs, promoting reversible binding to serum albumin. This acts as a
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depot, significantly extending the drug's circulation time.

Protein-Protein Interaction (PPI) Inhibitors
Many intracellular signaling pathways (e.g., p53-MDM2) rely on hydrophobic "hotspots"

involving Phenylalanine, Tryptophan, or Leucine.

Strategy: Researchers replace native Phe/Trp with 4-(4-Chlorophenyl)-D-phenylalanine.

Outcome: The "super-hydrophobic" biphenyl group fills the deep hydrophobic pocket of the

target protein (e.g., MDM2) more effectively than the native residue, increasing potency by

orders of magnitude.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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